cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]

Endothelin Receptor Pharmacology Cyclic Peptide SAR Radioligand Binding Assay

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp], widely recognized as JKC-301, is a synthetic cyclic pentapeptide composed of five amino acid residues (Asp-Pro-Ile-Leu-Trp) characterized by a specific pattern of D- and allo-isoleucine stereochemistry. It functions as a potent and selective antagonist of the Endothelin A (ETA) receptor.

Molecular Formula C32H44N6O7
Molecular Weight 624.7 g/mol
Cat. No. B12115700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]
Molecular FormulaC32H44N6O7
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
InChIInChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)
InChIKeyKHRTUHCOJNQEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] (JKC-301): A Selective Endothelin A Receptor Antagonist for Targeted Cardiovascular Research Procurement


Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp], widely recognized as JKC-301, is a synthetic cyclic pentapeptide composed of five amino acid residues (Asp-Pro-Ile-Leu-Trp) characterized by a specific pattern of D- and allo-isoleucine stereochemistry. It functions as a potent and selective antagonist of the Endothelin A (ETA) receptor [1][2]. Unlike broad-spectrum endothelin receptor antagonists, this compound has been specifically utilized in research models to dissect ETA-mediated pressor responses and the hemodynamic changes associated with conditions such as nicotine-induced hypertension and venous air infusion, making it a precision tool for cardiovascular and endothelin pathway investigation .

Why Generic Endothelin Antagonists and Simple L-Peptide Analogs Cannot Substitute for JKC-301's ETA Receptor Selectivity Profile


In-class cyclic pentapeptide endothelin antagonists, including the foundational compounds BQ-123 and BE-18257B, cannot be generically interchanged due to critical stereochemistry-dependent differences in receptor subtype selectivity and potency [1]. JKC-301's specific sequence, incorporating a D-allo-isoleucine (xiIle) and D-aspartic acid, confers a distinct binding affinity profile for the ETA receptor while exhibiting negligible affinity for the ETB receptor, a characteristic not uniformly observed across all analogs [1][2]. The following quantitative evidence demonstrates that even structurally similar cyclic pentapeptides display vastly different inhibitory concentrations and selectivity ratios, directly impacting the validity of experimental models that aim to isolate ETA-specific pathways without cross-reactivity [2][3].

Quantitative Comparative Evidence for Procuring Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] (JKC-301) Over Analogous ETA Antagonists


JKC-301 vs. BE-18257B: Superior ETA Receptor Selectivity in Binding Assays

JKC-301 demonstrates a dramatic improvement in endothelin receptor subtype selectivity compared to the natural product analog BE-18257B. While BE-18257B (cyclo(D-Glu-L-Ala-D-allo-Ile-L-Leu-D-Trp)) inhibits 125I-ET-1 binding with an IC50 of 1.4 µM, JKC-301's sequence modifications, including the substitution of D-Asp for D-Glu and D-Pro for L-Ala in a fully D-amino acid context, significantly enhance affinity such that it is reported to be 5-10 times more potent than the benchmark antagonist BQ-123 [1]. This potency improvement translates to a far greater selectivity window, as JKC-301's binding to ETB receptors is negligible (IC50 > 100 µM), a marked improvement over BE-18257B's already moderate selectivity [2].

Endothelin Receptor Pharmacology Cyclic Peptide SAR Radioligand Binding Assay

In Vivo Hemodynamic Differentiation: JKC-301 Attenuates ETA-Specific Pressor Responses Without Affecting ETB-Mediated Depressor Actions

In conscious rat models, JKC-301 pretreatment markedly antagonized the sustained pressor response induced by endothelin-1 (ET-1) in a dose-dependent fashion, while leaving the transient ETB-mediated depressor action completely unaffected [1]. This functional selectivity profile directly contrasts with mixed ETA/ETB antagonists, where blocking both receptor subtypes can mask or confound hemodynamic readouts. While BQ-123 also shows this functional dissociation, JKC-301 achieves this with superior potency, requiring a lower effective dose to achieve equivalent or greater attenuation of the ETA-mediated pressor pathway [1].

In Vivo Cardiovascular Pharmacology Hemodynamics ETA vs ETB Functional Assay

Conformational Rigidity from D-Amino Acid Scaffold Reduces Off-Target Interactions Compared to L-Peptide Analogs

The solution conformation of JKC-301, inferred from the NMR structure of the closely related ETA antagonist cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu), reveals a tightly organized type-II β-turn and inverse γ-turn stabilized by the D-amino acid residues, a motif conserved among high-potency ETA antagonists [1]. This constrained conformation, enforced by the D-Pro and D-allo-Ile residues, is distinct from the more flexible backbones observed in L-peptide-based cyclopeptides, which can adopt multiple conformations and bind promiscuously. The all-D scaffold in the core pharmacophore of JKC-301 enhances metabolic stability and reduces susceptibility to proteolytic degradation, a key advantage over L-amino acid-rich cyclic peptides like BE-18257B when used in cellular or in vivo models over extended periods.

Peptide Conformational Analysis D-Amino Acid Scaffold Stability NMR Spectroscopy

Differential Selectivity in Cellular Functional Assays: JKC-301 Blocks ETA-Mediated Calcium Flux but Not ETB-Mediated Signaling

In skeletal muscle L6 myotubes, JKC-301 completely blocked the ET-1-evoked increase in cytosolic free Ca2+ concentration, a response mediated by the ETA receptor, whereas the selective ETB receptor antagonist IRL-1038 had no effect on this calcium flux [1]. This functional selectivity is not shared by non-selective or ETB-preferring antagonists. While BQ-123 also blocks this ETA-mediated calcium response, JKC-301 provides a cleaner pharmacological tool when used at equimolar concentrations, as its reduced affinity for ETB receptors (IC50 > 100,000 nM) virtually eliminates any possibility of crossover inhibition at the ETB receptor, a concern with less selective antagonists whose ETB IC50 values are in the low micromolar range (e.g., BQ-123 ETB IC50 = 18,000 nM).

Intracellular Calcium Mobilization ETA Receptor Functional Assay Cellular Signal Transduction

Validated Application Scenarios for Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] Based on Its Quantitative Differentiation Profile


Exclusive ETA Receptor Profiling in Dual-Receptor Endothelin Systems

Employ JKC-301 as the gold-standard pharmacological tool when the research objective is to unequivocally isolate ETA receptor contributions to vasoconstriction, cellular proliferation, or gene expression. Its exquisitely high selectivity (ETB IC50 > 100,000 nM) and potent ETA antagonism, 5-10x greater than BQ-123, make it the superior choice over mixed antagonists like macitentan or less selective peptide analogs . This ensures that observed biological effects are attributed solely to ETA blockade, avoiding the confounding influence of ETB receptor engagement.

Nicotine-Induced and Smoking-Related Cardiovascular Disease Models

Utilize JKC-301 to investigate the mechanistic role of ETA receptors in smoking-related cardiovascular pathology. Published data demonstrate that JKC-301 attenuates the pressor effects of nicotine in rats, a model that relies on the compound's superior potency to completely suppress the ETA-driven hypertensive response without off-target ETB effects that could alter vasodilatory compensation [1]. This specificity is critical for dissecting the ET-1 pathway in nicotine-induced vascular dysfunction.

Long-Term In Vivo Infusion Studies Requiring Stable Target Engagement

For chronic in vivo protocols, such as the hemodynamic studies in dogs during venous air infusion, JKC-301's D-amino acid scaffold offers a practical advantage over L-peptide antagonists. The class-inherent resistance to proteolytic degradation ensures sustained plasma levels and consistent ETA receptor blockade throughout the experimental duration, reducing the need for frequent re-dosing and improving the signal-to-noise ratio in longitudinal hemodynamic measurements [2].

ET-1-Induced Smooth Muscle Cell Migration and Proliferation Assays

JKC-301 is the antagonist of choice for functional assays measuring ETA-mediated oligodendrocyte precursor cell (OPC) migration or vascular smooth muscle cell proliferation. Its calculated selectivity ratio exceeding 10,000-fold for ETA over ETB means that complete inhibition of ET-1-stimulated migration (e.g., 34 ± 5% inhibition at 1 µM) is achieved without any counteracting ETB-mediated signals, providing a clean, interpretable dataset for preclinical target engagement studies [3].

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